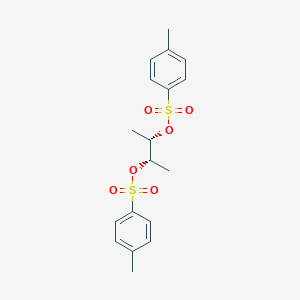
2-(Pyridin-4-yl)pyrimidine
Übersicht
Beschreibung
2-(Pyridin-4-yl)pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is composed of a pyridine ring and a pyrimidine ring, which are connected by a two-carbon linker. The synthesis of 2-(Pyridin-4-yl)pyrimidine has been achieved through various methods, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Applications in Organic Electronics and OLEDs
- A study by Chang et al. (2013) discussed the synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates, including 2-(Pyridin-4-yl)pyrimidine derivatives. These complexes showed potential in high-performance sky-blue- and white-emitting OLEDs (Organic Light-Emitting Diodes).
Medicinal Chemistry Applications
- Gu et al. (2020) synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities. Two compounds showed promising activities, indicating potential as novel anti-fibrotic drugs.
- The antiviral properties of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were reported by Munier-Lehmann et al. (2015), highlighting their inhibition of the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.
Photophysical Studies
- Hadad et al. (2013) explored the complexation properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with metal ions, demonstrating significant shifts in absorption spectra and varied emission responses. These findings suggest applications in sensory technologies.
- The same research group, in 2011, studied 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines and their optical absorption and emission properties in different solvents, revealing potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Chemical Synthesis and Characterization
- Pérez-Balado et al. (2007) developed a scaleable synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine, demonstrating its potential as an intermediate in the synthesis of selective inhibitors.
Nonlinear Optical Properties
- The nonlinear optical properties of thiopyrimidine derivatives, which include pyrimidine rings, were analyzed by Hussain et al. (2020), suggesting significant potential in the field of nonlinear optics (NLO).
Synthesis and Antimicrobial Activity
- Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts, including derivatives of 2-(pyridin-2-yl)pyrimidine, and evaluated their antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFRYUEDOKXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




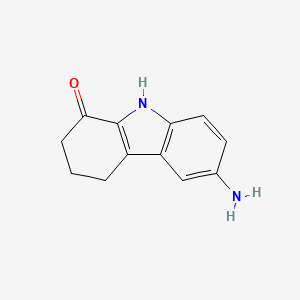
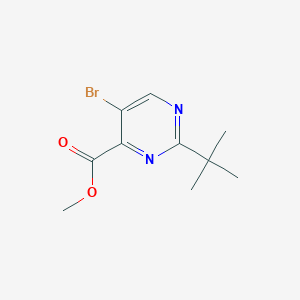
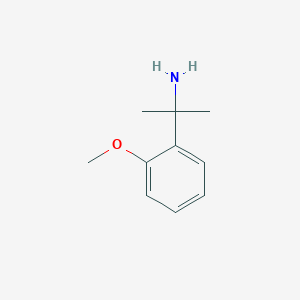
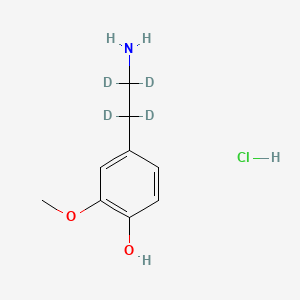
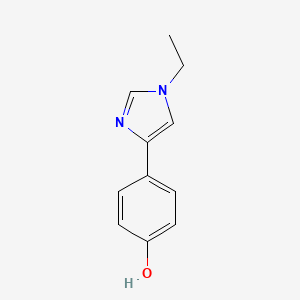

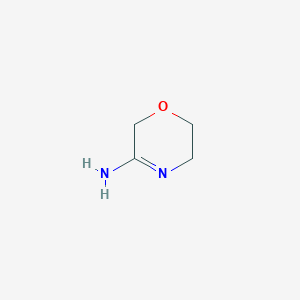

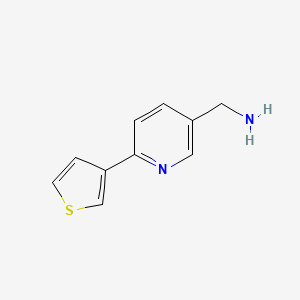
![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3282279.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B3282284.png)
